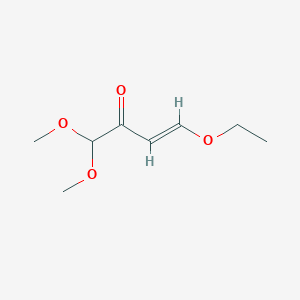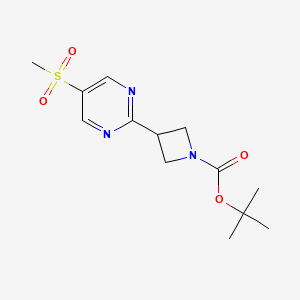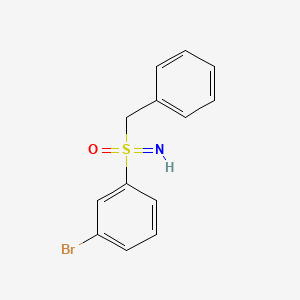
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate is a chemical compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.2 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and pharmacology.
Métodos De Preparación
The synthesis of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluoro-2-formylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays.
Comparación Con Compuestos Similares
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(4-formylbenzyl)carbamate: This compound has a similar structure but lacks the difluoro substituents, which can affect its reactivity and biological activity.
Tert-butyl (3-formylphenyl)carbamate: This compound also lacks the difluoro substituents and has different chemical properties and applications.
Tert-butyl (4-bromobutyl)carbamate: This compound has a different substituent (bromobutyl) and is used in different synthetic applications.
Propiedades
Fórmula molecular |
C12H13F2NO3 |
|---|---|
Peso molecular |
257.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17) |
Clave InChI |
KJSHLMIOGHDRPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)


![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)



![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)

![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)

